2,6-Dimethylpyrimidine-4-carbaldehyde
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Overview
Description
2,6-Dimethylpyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H8N2O It is a derivative of pyrimidine, featuring two methyl groups at positions 2 and 6, and an aldehyde group at position 4
Mechanism of Action
Target of Action
Related compounds such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been studied, and they are known to undergo aromatic nucleophilic substitution reactions .
Mode of Action
It’s worth noting that pyrimidine derivatives can undergo various reactions, including amination, solvolysis, and condensation processes . These reactions are influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
Related compounds like 2,6-dimethyl-4-aminopyrimidine hydrazones have been synthesized as pyruvate dehydrogenase complex e1 (pdhc-e1) inhibitors . PDHc-E1 is a key component of the energy metabolic pathway of organisms .
Result of Action
Related compounds have shown to bind with dna and bsa protein .
Action Environment
It’s worth noting that the reactions of related compounds can occur under mild and environmentally friendly conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethylpyrimidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, which converts 2,6-dimethylpyrimidine to the corresponding aldehyde. The reaction typically uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction mixture is usually subjected to distillation and recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylpyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 2,6-Dimethylpyrimidine-4-carboxylic acid.
Reduction: 2,6-Dimethylpyrimidine-4-methanol.
Substitution: 2,6-Dimethyl-4-bromopyrimidine.
Scientific Research Applications
2,6-Dimethylpyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors, particularly in cancer and infectious disease research.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
2,4-Dimethylpyrimidine: Similar structure but with methyl groups at positions 2 and 4.
2,6-Dichloropyrimidine: Similar structure but with chlorine atoms instead of methyl groups at positions 2 and 6.
4,6-Dimethylpyrimidine: Similar structure but with methyl groups at positions 4 and 6.
Uniqueness: 2,6-Dimethylpyrimidine-4-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,6-dimethylpyrimidine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(4-10)9-6(2)8-5/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNZMSHBGPIXPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-39-1 |
Source
|
Record name | 2,6-dimethylpyrimidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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